molecular formula C21H17Cl2NO5 B12477061 3,3-dimethyl-2-oxobutyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12477061
M. Wt: 434.3 g/mol
InChI Key: LPJPCQLCOLZJRL-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the formation of the isoindole ring system under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
  • 3,3-Dimethyl-2-oxobutyl (2,4-dichlorophenyl)acetate
  • 3,3-Dimethyl-2-oxobutyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate

Uniqueness

Compared to similar compounds, 3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its unique isoindole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H17Cl2NO5

Molecular Weight

434.3 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H17Cl2NO5/c1-21(2,3)17(25)10-29-20(28)11-4-6-13-14(8-11)19(27)24(18(13)26)16-7-5-12(22)9-15(16)23/h4-9H,10H2,1-3H3

InChI Key

LPJPCQLCOLZJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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